molecular formula C9H4ClFO2S B6315708 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid CAS No. 1639204-67-3

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid

Cat. No.: B6315708
CAS No.: 1639204-67-3
M. Wt: 230.64 g/mol
InChI Key: ZIDPYXGXNFJOEG-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid typically involves the introduction of chlorine and fluorine atoms onto the benzothiophene ring. One common method involves the halogenation of benzo[b]thiophene derivatives followed by carboxylation. For instance, starting with a benzo[b]thiophene precursor, chlorination and fluorination can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor, respectively. The carboxylation step can be performed using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target. The exact pathways involved can vary based on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
  • 5-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
  • 6-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid

Uniqueness

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid is unique due to the specific positioning of chlorine and fluorine atoms on the benzothiophene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-5-fluoro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFO2S/c10-5-3-7-4(1-6(5)11)2-8(14-7)9(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDPYXGXNFJOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=CC(=C1F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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